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Compound of Interest

Compound Name: Triisooctylamine

L  Get Quote

Cat. No.: B3422417

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of
triisooctylamine, along with detailed methodologies for its application in solvent extraction and
its synthesis.

Core Properties of Triisooctylamine

Triisooctylamine is a tertiary amine with the chemical formula C24H51N.[1][2] It is also
commonly represented as (C8H17)3N.[1][3][4] This compound is a colorless to pale yellow
liquid and is utilized in various industrial applications, particularly as an extractant in
hydrometallurgy.[2]

Property

Value

Molecular Formula

C24H51N[1][2]

Molecular Weight 353.67 g/mol [1][3][4]

CAS Number 25549-16-0[1][3]
Appearance Clear to pale yellow liquid[2]
Density 0.816 g/mL at 25 °CJ[3][4]

Refractive Index

n20/D 1.4501[3]
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Applications in Solvent Extraction

Triisooctylamine is widely employed as a solvent extraction agent for the separation and
purification of various metals and organic compounds. Its applications include the extraction of
uranium from ore leaches, the separation of precious metals, and the purification of organic
acids.[3]

Experimental Protocols

1. Solvent Extraction of Iron (IIl) from Aqueous Solutions

This protocol outlines the general procedure for the extraction of Iron (l1l) using
triisooctylamine.

e Preparation of Solutions:

o Prepare a stock solution of Iron (IIl) by dissolving a known quantity of Ammonium iron(lll)
sulfate in deionized water.

o Prepare the organic phase by dissolving triisooctylamine (TIOA) in a suitable organic
solvent, such as benzene, to a concentration of 5.0 x 10-2 M.

o Extraction Procedure:

o Take a 10 mL aliquot of the aqueous Iron (Il) solution and add the desired concentration
of a mineral acid (e.g., HCI).

o Transfer the acidified aqueous solution to a separatory funnel.
o Add 10 mL of the 5.0 x 10-2 M TIOA solution to the separatory funnel.
o Shake the funnel vigorously for five minutes to ensure thorough mixing of the two phases.
o Allow the phases to settle and separate.
 Stripping and Analysis:

o Separate the organic phase containing the extracted Iron (ll1).
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o Strip the Iron (lll) from the organic phase by adding 10 mL of 1 M H2SO4 and shaking.

o The concentration of Iron (lIl) in the resulting agueous phase can be determined
spectrophotometrically at 480 nm after forming a colored complex with thiocyanate.[1]

2. Extraction of Glutaric Acid from Aqueous Solutions
This protocol describes the reactive extraction of glutaric acid using triisooctylamine.
o Preparation of Solutions:
o Prepare an aqueous stock solution of glutaric acid with a known initial concentration.

o Prepare the organic phase by dissolving triisooctylamine (TOA) in a suitable diluent
(e.g., n-octane, methyl isobutyl ketone) to the desired concentration.

o Extraction Procedure:

o In a glass flask, mix equal volumes of the aqueous glutaric acid solution and the organic
TOA solution.

o Stir the mixture for 2 hours in a thermostatted water bath at a constant temperature (e.g.,
25 °C) to reach equilibrium.

e Analysis:

o After equilibration, the concentration of glutaric acid remaining in the aqueous phase can
be determined by titration or other analytical methods to calculate the distribution
coefficient and extraction efficiency.[5]

Synthesis of Triisooctylamine

A described method for synthesizing triisooctylamine involves the reductive amination of
isooctanol with dioctylamine in the presence of a catalyst.

o Catalyst Preparation:
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o The catalyst can be prepared by dissolving copper, nickel, zinc, and magnesium nitrates in
water or another solvent.

o A catalyst carrier such as zirconia (ZrO2) is added, and the mixture is stirred to form a
paste.

o The paste is aged, filtered, dried, and then calcined at approximately 450 °C.

e Synthesis Procedure:
o Dioctylamine and the prepared catalyst are placed in a reactor.
o The reactor is purged first with nitrogen and then with hydrogen.
o The catalyst is reduced at a temperature of 180-230 °C.
o Isooctanol is then added dropwise into the reactor while circulating hydrogen.
o The reaction is heated, and its progress is monitored by gas chromatography (GC).

o The reaction is considered complete when the dioctylamine content is less than or equal
to 2% by weight.

o The resulting crude product is then purified by rectification to obtain triisooctylamine with
a purity of over 98%.[3]

Visualized Workflows

The following diagrams illustrate the logical flow of the solvent extraction and synthesis
processes.
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Caption: General workflow for solvent extraction using triisooctylamine.
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Caption: Synthesis process for triisooctylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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